molecular formula C17H17ClN2O B3164728 3-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide CAS No. 893725-95-6

3-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide

Cat. No. B3164728
CAS RN: 893725-95-6
M. Wt: 300.8 g/mol
InChI Key: HVGRULYVYIPTQH-UHFFFAOYSA-N
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Description

“3-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide” is a chemical compound with the molecular formula C17H17ClN2O. It is available for research use .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related carbazole derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ring-Fused Polycyclic Carbazoles : Utilizing 2-(9H-carbazol-1-yl)anilines, researchers have synthesized various ω-chloroamides, including those with 3-chloropropanoyl groups, leading to the formation of benzodiazocinocarbazoles and pyrrolidin-2-ones with high yields. This demonstrates the compound's potential in creating complex polycyclic structures (Noland et al., 2020).

  • Structural Analysis of Derivatives : Detailed structural elucidation of carbazole derivatives, including the title compound, has been conducted using various spectroscopic techniques. This research contributes to a deeper understanding of the compound's physical and chemical properties (P. G. Aravindan et al., 2003).

Biological Applications

  • Antimicrobial Activity : N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, closely related to the compound , have shown notable antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Z. Kaplancıklı et al., 2012).

  • Herbicidal Activity : Research on N-substituted propanamide derivatives, similar to 3-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide, has shown effective herbicidal properties, hinting at its potential use in agricultural applications (Liu et al., 2007).

  • Neurodegenerative Diseases : Schiff bases derived from similar carbazole compounds have been explored for their applicability in treating neurodegenerative disorders, demonstrating the compound's potential in pharmaceutical research (S. Avram et al., 2021).

Material Science and Sensory Applications

  • Optical and Photophysical Properties : Studies on derivatives of carbazole, like the one in focus, have explored their solvatochromic properties, photostability, and potential as probes or quenchers in various mediums. This indicates its applicability in material science and sensory technologies (A. Asiri et al., 2017).

  • Non-Linear Optical Properties : N-ethylcarbazole derivatives, similar to the compound , have been synthesized and tested for non-linear optical (NLO) properties, suggesting its use in optical applications (V. Nesterov et al., 2002).

Polymer Science

  • Polyurethane Synthesis : Research involving the reaction of 9-(2-chloroethyl)carbazole with diethanolamine, which is structurally related to the compound , has led to the development of bifunctional oligoetherols with carbazole rings. These have applications in synthesizing linear polyurethanes, highlighting its relevance in polymer science (Renata Lubczak, 2010).

properties

IUPAC Name

3-chloro-N-(9-ethylcarbazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c1-2-20-15-6-4-3-5-13(15)14-11-12(7-8-16(14)20)19-17(21)9-10-18/h3-8,11H,2,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGRULYVYIPTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCCl)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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